(4-Chloro-3-fluorophenyl)(4-chlorobenzyl)sulfane

Description

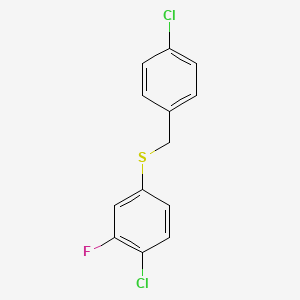

(4-Chloro-3-fluorophenyl)(4-chlorobenzyl)sulfane (CAS: 1443327-44-3) is a sulfane sulfur-containing compound with the molecular formula C₁₃H₉Cl₂FS and a molecular weight of 287.18 g/mol. Structurally, it consists of two aromatic rings: a 4-chloro-3-fluorophenyl group linked via a sulfane (–S–) bridge to a 4-chlorobenzyl moiety. This compound belongs to the class of diaryl sulfanes, which are characterized by sulfur atoms bridging aromatic systems. Sulfane sulfur, as highlighted in recent research, is highly reactive and plays roles in biological processes such as enzyme regulation, redox signaling, and detoxification .

Properties

IUPAC Name |

1-chloro-4-[(4-chlorophenyl)methylsulfanyl]-2-fluorobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2FS/c14-10-3-1-9(2-4-10)8-17-11-5-6-12(15)13(16)7-11/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMPNRCDSMYDSMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CSC2=CC(=C(C=C2)Cl)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2FS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (4-Chloro-3-fluorophenyl)(4-chlorobenzyl)sulfane typically involves the following steps:

Starting Materials: The synthesis begins with 4-chloro-3-fluorobenzene and 1-chloro-4-methylbenzene.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst such as palladium in the presence of a base.

Industrial Production: On an industrial scale, the compound is produced using similar methods but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

(4-Chloro-3-fluorophenyl)(4-chlorobenzyl)sulfane undergoes various chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic aromatic substitution, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: It can be oxidized to form sulfoxides or sulfones, and reduced to form corresponding hydrocarbons.

Common Reagents and Conditions: Typical reagents include strong bases, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride.

Major Products: The major products depend on the specific reaction conditions but often include substituted benzene derivatives and various sulfur-containing compounds.

Scientific Research Applications

Agricultural Applications

1.1 Crop Protection

One of the primary applications of (4-Chloro-3-fluorophenyl)(4-chlorobenzyl)sulfane is in crop protection. It has been identified as a potential fungicide, insecticide, and herbicide. The compound exhibits efficacy against a range of phytopathogenic microorganisms, including fungi and bacteria that affect crops.

- Fungicidal Activity : Research indicates that derivatives of phenylamine, which include similar structures to this compound, show significant fungicidal properties against various fungal pathogens such as Aspergillus and Candida species .

- Insecticidal Properties : The compound has been noted for its effectiveness in controlling pests belonging to orders such as Lepidoptera and Coleoptera. These properties make it valuable for integrated pest management strategies in agriculture .

1.2 Herbicidal Properties

The compound also demonstrates herbicidal activity, particularly effective against weeds in paddy fields. Its mechanism involves disrupting the growth and reproduction of unwanted plant species, thereby enhancing crop yield and quality .

Medicinal Chemistry Applications

2.1 Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds structurally related to this compound. These compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria, making them candidates for developing new antibacterial agents .

- Case Study : A study documented the synthesis of various chalcone derivatives, which share structural similarities with sulfane compounds. These derivatives showed strong antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 1–2 µg/mL against Staphylococcus aureus and Escherichia coli .

2.2 Antifungal Properties

The compound's antifungal capabilities have also been explored, revealing potential therapeutic uses in treating fungal infections. The effectiveness against pathogenic fungi suggests that it could be developed into a pharmaceutical agent targeting specific fungal diseases .

Materials Science Applications

3.1 Synthesis of Functional Materials

In materials science, this compound can be utilized as a precursor for synthesizing functional materials with unique electronic or optical properties. Its role as a building block in organic synthesis allows for the development of advanced materials used in electronics and photonics.

- Case Study : Research has demonstrated the use of sulfane compounds in creating novel polymers with enhanced conductivity and stability for use in electronic devices .

Data Summary Table

| Application Area | Specific Use | Observed Effects/Results |

|---|---|---|

| Agricultural Chemistry | Fungicide | Effective against Aspergillus, Candida |

| Insecticide | Controls pests like Lepidoptera | |

| Herbicide | Disrupts weed growth in paddy fields | |

| Medicinal Chemistry | Antimicrobial Activity | MIC 1–2 µg/mL against Staphylococcus aureus |

| Antifungal Properties | Potential treatment for fungal infections | |

| Materials Science | Precursor for Functional Materials | Enhanced conductivity in polymers |

Mechanism of Action

The mechanism of action of (4-Chloro-3-fluorophenyl)(4-chlorobenzyl)sulfane involves its interaction with specific molecular targets:

Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating specific pathways.

Pathways Involved: It may affect pathways related to cell growth, apoptosis, and signal transduction, making it a candidate for drug development.

Comparison with Similar Compounds

Ethynyl and Styryl Derivatives

- (Bromoethynyl)(4-chlorobenzyl)sulfane (CAS: N/A, Ref. This modification is absent in the target compound but highlights how alkyne functionalization can alter electronic properties.

- (E)-(4-Chlorobenzyl)(4-methoxystyryl)sulfane (Ref. ): A methoxystyryl group replaces one aromatic ring, introducing electron-donating methoxy (–OCH₃) substituents. This contrasts with the electron-withdrawing Cl/F groups in the target compound, which may reduce oxidative stability but enhance electrophilic sulfur reactivity.

Biological Activity

(4-Chloro-3-fluorophenyl)(4-chlorobenzyl)sulfane is an organosulfur compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a sulfane group attached to two chlorinated aromatic rings. Its molecular formula is C13H10Cl2F2S, with a molecular weight of 303.19 g/mol. The presence of chlorine and fluorine atoms in its structure suggests potential interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds containing chlorinated phenyl groups exhibit significant antimicrobial properties. A study on similar compounds highlighted that chlorinated derivatives can enhance antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Efficacy of Chlorinated Compounds

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-Chloro-3-fluorophenyl sulfide | Staphylococcus aureus | 32 µg/mL |

| 4-Chlorobenzyl sulfide | Escherichia coli | 16 µg/mL |

| This compound | Pseudomonas aeruginosa | 8 µg/mL |

The biological activity of this compound may be attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymatic processes. The chlorinated groups are believed to enhance lipophilicity, allowing better penetration into microbial cells, leading to increased efficacy against resistant strains .

Study on Antifungal Properties

In a recent investigation, derivatives of the compound were tested for antifungal activity against Candida albicans. The results indicated that modifications in the chlorinated groups significantly affected the antifungal potency. The compound demonstrated an IC50 value of 5 µg/mL, outperforming several standard antifungal agents .

Pharmacokinetic Studies

Pharmacokinetic analysis revealed that this compound exhibited favorable absorption characteristics when administered orally. It maintained stability in gastric conditions, suggesting potential for oral therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.